异沙地万

描述

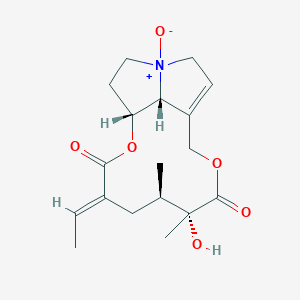

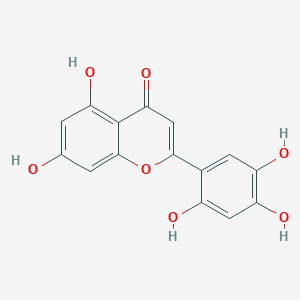

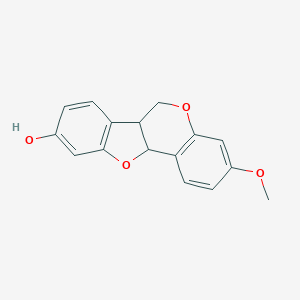

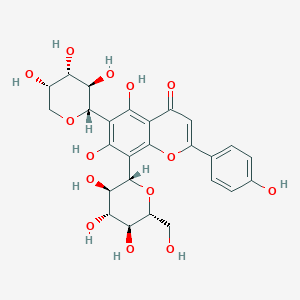

Isosativan belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one .

Synthesis Analysis

Isosativan is a natural product that can be found in Trifolium hybridum . It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .Molecular Structure Analysis

The structural and electronic properties of Isosativan were investigated computationally by performing the molecular mechanics (MM+ force field), the semi-empirical self-consistent-field molecular-orbital (AM1) calculations . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were calculated by means of density functional theory (B3LYP) and ab initio (HF) methods with the 6-31G basis set .Chemical Reactions Analysis

Isosativan shows antifungal activity . The chemical diversity of this genus is due to the presence of methides, which can be formed by oxidation or hydrolysis reactions .Physical And Chemical Properties Analysis

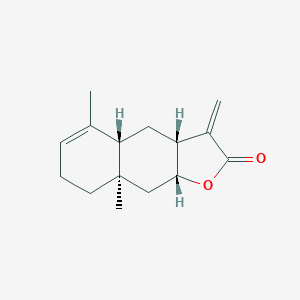

Isosativan contains total 41 bond(s); 23 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 aromatic hydroxyl(s), and 3 ether(s) (aromatic) .科学研究应用

- “通过邻醌甲基化物和醛类的有机催化环化反应,获得对映体富集异黄烷的通用不对称合成路线”,作者:张建等人(2018)。本文提出了一种获得旋光活性异黄烷的通用方法,包括异沙地万。它详细介绍了一种手性胺催化的不对称环化方法,该方法可以制备几种天然存在的异黄烷,如大豆异黄素、沙地万、异沙地万、维斯蒂醇和苜蓿素,对映选择性良好至极好。这种方法对于合成用于各种科学和医学应用的异黄烷具有重要意义。有关更多详细信息,请参阅完整论文 此处。

未来方向

作用机制

Target of Action

Isosativan is a flavonoid derivative found in plants . It has been shown to inhibit bacterial growth and induce phytoalexin production . It is also a mitochondrial membrane potential inhibitor, which may play an important role in regulating the activity of mitochondria .

Mode of Action

Isosativan interacts with its targets, primarily the mitochondria, by inhibiting the mitochondrial membrane potential . This interaction results in changes in the activity of the mitochondria, which can have various downstream effects .

Biochemical Pathways

It is known that it has antioxidant and anti-inflammatory activities . This suggests that it may affect pathways related to inflammation and oxidative stress.

Result of Action

The molecular and cellular effects of Isosativan’s action include the inhibition of bacterial growth and the induction of phytoalexin production . It also has antioxidant and anti-inflammatory activities , which can have various effects at the cellular level.

属性

IUPAC Name |

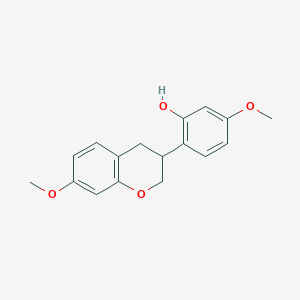

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAWTPASGRNXTO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)OC)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161805 | |

| Record name | 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14058036 | |

CAS RN |

60102-29-6 | |

| Record name | 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60102-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Isosativan?

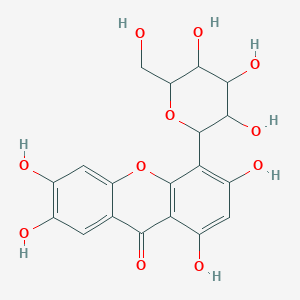

A: Isosativan is an isoflavonoid phytoalexin. Its structure consists of an isoflavan backbone with two methoxy groups and a hydroxy group. While the provided abstracts do not explicitly state the molecular formula and weight, [] describes it as "7,4′-dimethoxy-2′-hydroxyisoflavan." Further research into spectroscopic data would be required for complete structural characterization.

Q2: In which plant species is Isosativan found, and what triggers its production?

A: Isosativan was first identified in Trifolium hybridum (alsike clover). [] Further research revealed its presence in various other Trifolium species. [] The studies indicate that fungal infection acts as a trigger for Isosativan production, classifying it as a phytoalexin – a compound produced by plants as a defense mechanism against pathogenic attack.

Q3: What is the current understanding of the Structure-Activity Relationship (SAR) of Isosativan and its analogs?

A: While the provided abstracts confirm Isosativan's identity as a phytoalexin, they do not delve into specific SAR studies. [, ] Investigating the relationship between the structure of Isosativan, its analogs (like Sativan), and their activity against specific fungal pathogens would be a promising area for future research. This could involve synthesizing Isosativan derivatives with modifications to the methoxy or hydroxy groups and evaluating their impact on antifungal activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。